molecular formula C12H10BrClN2OS B2867152 N-[(4-bromothiophen-2-yl)methyl]-2-chloro-N-methylpyridine-4-carboxamide CAS No. 1178355-25-3

N-[(4-bromothiophen-2-yl)methyl]-2-chloro-N-methylpyridine-4-carboxamide

Cat. No.: B2867152
CAS No.: 1178355-25-3
M. Wt: 345.64
InChI Key: GRJYNQTWMBYSRA-UHFFFAOYSA-N
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Description

This compound is a derivative of pyridine, which is a basic heterocyclic organic compound. It has a bromothiophene group attached to the pyridine ring via a methylene bridge. The presence of the bromine atom suggests that it could be used in further reactions as a leaving group or to create cross-couplings .


Molecular Structure Analysis

The compound contains a pyridine ring, which is aromatic and planar. The bromothiophene group is also aromatic. The presence of these aromatic systems may contribute to the compound’s stability. The bromine atom could potentially make the compound reactive, as it’s a good leaving group .


Chemical Reactions Analysis

Again, while specific reactions involving this compound aren’t available, compounds with similar structures can undergo various reactions. For example, the bromine atom could be displaced in a nucleophilic substitution reaction .


Physical and Chemical Properties Analysis

Based on its structure, we can infer that it’s likely to be a solid at room temperature. The presence of nitrogen in the pyridine ring suggests that it could form hydrogen bonds, affecting its solubility .

Safety and Hazards

As with any chemical compound, handling should be done with appropriate safety measures. The MSDS (Material Safety Data Sheet) for the specific compound should be consulted for detailed safety information .

Future Directions

The future directions for this compound would depend on its intended applications. Given its structure, it could be of interest in the development of new pharmaceuticals or materials .

Properties

IUPAC Name

N-[(4-bromothiophen-2-yl)methyl]-2-chloro-N-methylpyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrClN2OS/c1-16(6-10-5-9(13)7-18-10)12(17)8-2-3-15-11(14)4-8/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRJYNQTWMBYSRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=CS1)Br)C(=O)C2=CC(=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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